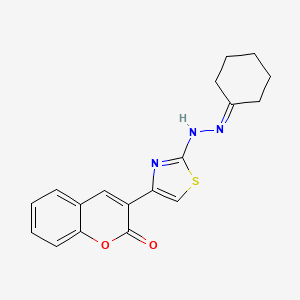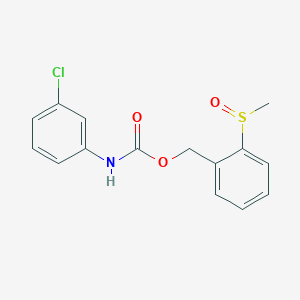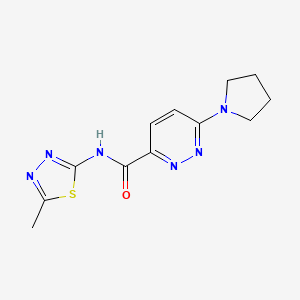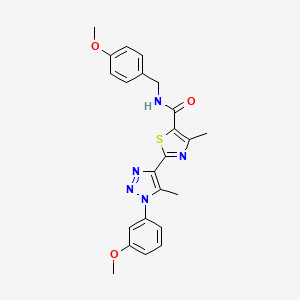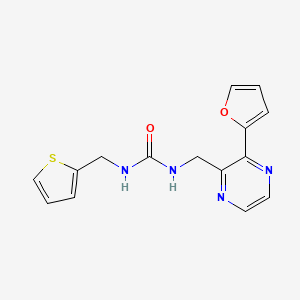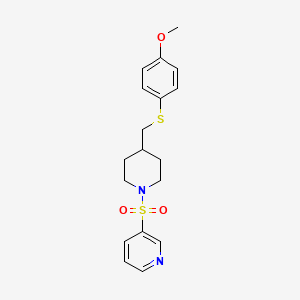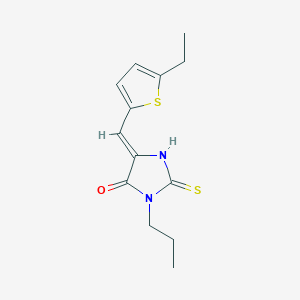
(Z)-5-((5-ethylthiophen-2-yl)methylene)-3-propyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-((5-ethylthiophen-2-yl)methylene)-3-propyl-2-thioxoimidazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thioxoimidazolidinone family, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Scientific Research Applications
Electrochemical Investigation
- The electrochemical behavior of related compounds, specifically 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one and its complexes with transition metals (CoII, NiII, and CuII), was studied using cyclic voltammetry and rotating disk electrode techniques. These compounds showed specific electrochemical characteristics useful in various applications (Beloglazkina et al., 2007).
Anticancer Potential
- Novel substituted analogs of this compound, such as (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones, have been synthesized and evaluated for their in vitro cytotoxicity against a panel of 60 human tumor cell lines. Some of these compounds exhibited potent growth inhibition against certain cancer cells, highlighting their potential as antitumor agents (Penthala et al., 2011).
Heavy Metal Ion Detection
- Derivatives of 5-[(azulen-1-yl)methylene]-2-thioxoimidazolidin-4-one were computationally studied and used for heavy metal ions detection. Modified electrodes based on these derivatives demonstrated good detection limits for heavy metal ions, indicating their application in environmental monitoring (Stefaniu et al., 2018).
Antimicrobial Activities
- Some derivatives, such as 5,5-diphenyl-2-thioxoimidazolidin-4-one and its related compounds, have been synthesized and studied for their antimicrobial activities. These compounds have shown potential as antimicrobial agents in medical applications (Magd El-Din et al., 2007).
Microwave-Assisted Synthesis
- Microwave-assisted synthesis methods have been developed for novel bis(2-thioxothiazolidin-4-one) derivatives, indicating an efficient approach for synthesizing these compounds. These methods offer potential benefits in terms of reduced reaction time and improved yield (Kamila & Biehl, 2012).
properties
IUPAC Name |
(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-3-7-15-12(16)11(14-13(15)17)8-10-6-5-9(4-2)18-10/h5-6,8H,3-4,7H2,1-2H3,(H,14,17)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUUDHADLXAACY-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(S2)CC)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(S2)CC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

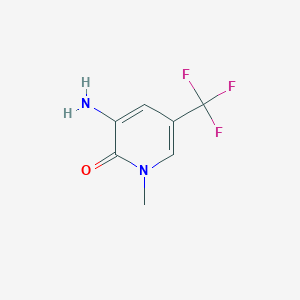
![[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2582658.png)
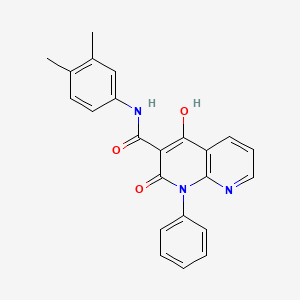
![2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B2582660.png)
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2582664.png)
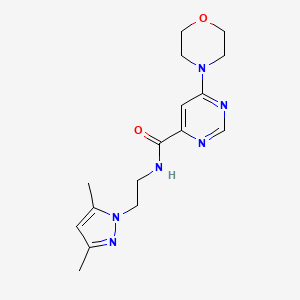
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2582666.png)
